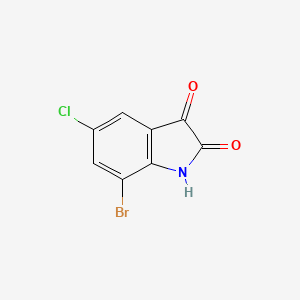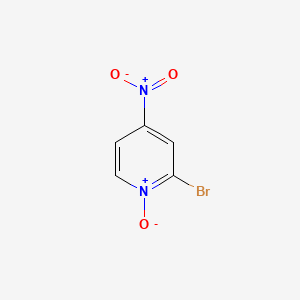![molecular formula C16H19NO B1334525 4-methyl-N-[2-(4-methylphenoxy)ethyl]aniline CAS No. 200806-88-8](/img/structure/B1334525.png)
4-methyl-N-[2-(4-methylphenoxy)ethyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-methyl-N-[2-(4-methylphenoxy)ethyl]aniline" is a derivative of N-phenoxyethylaniline, which is a class of organic compounds characterized by an aniline moiety linked to a phenoxyethyl group. These compounds have been studied for their vibrational, geometrical, and electronic properties, and they exhibit interesting chemical behavior due to the presence of substituents on the phenyl ring and the aniline nitrogen .
Synthesis Analysis
The synthesis of related N-ethyl aniline derivatives has been reported in the literature. For instance, N-Ethyl-N-(β-methoxycarbonylethyl)aniline was prepared through an addition reaction of N-ethyl aniline with methyl acrylate, using acetic acid as a catalytic medium and hydroquinone as an inhibitor . Another synthesis approach for N-ethyl-m-methyoxy aniline involved two reaction steps with m-aminophenol as the starting material, ethyl bromide as the ethylating agent, and dimethyl sulfate as the methylating agent, with the process optimized by changing solvents and using phase-transfer catalysts . Although these methods do not directly describe the synthesis of "4-methyl-N-[2-(4-methylphenoxy)ethyl]aniline," they provide insight into the general synthetic strategies that could be adapted for its preparation.
Molecular Structure Analysis
The molecular structure of compounds similar to "4-methyl-N-[2-(4-methylphenoxy)ethyl]aniline" has been investigated using various spectroscopic techniques and theoretical calculations. For example, the crystal structure of 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline was determined using X-ray diffraction, and its geometry was optimized using Hartree-Fock (HF) and Density Functional Theory (DFT) methods . These studies provide a foundation for understanding the molecular structure of "4-methyl-N-[2-(4-methylphenoxy)ethyl]aniline" by analogy.
Chemical Reactions Analysis
The reactivity of aniline derivatives can be complex, as demonstrated by the reaction of N-(3-methyl-2-thienylmethylidene)aniline with diiron nonacarbonyl, which resulted in cyclometalation, methyl migration, and hydrogenation to produce various organometallic and organic products . This suggests that "4-methyl-N-[2-(4-methylphenoxy)ethyl]aniline" could also participate in interesting chemical reactions, potentially involving metal complexes or other reagents that could induce structural changes or functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-phenoxyethylaniline derivatives have been studied through spectroscopic methods and theoretical calculations. Infrared spectroscopy, aided by density functional calculations, provided insights into the vibrational behavior of these compounds, revealing the influence of substituents on the N-H stretching mode and the conformational preferences of the aliphatic chain . These findings are relevant to "4-methyl-N-[2-(4-methylphenoxy)ethyl]aniline," as they suggest how its physical properties, such as melting point and solubility, and chemical properties, like acidity and reactivity, might be influenced by its molecular structure.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Spectroscopic and Theoretical Studies : A study involving N-(2-phenoxyethyl)aniline and its derivatives, which are structurally related to 4-methyl-N-[2-(4-methylphenoxy)ethyl]aniline, provided insights into their vibrational, geometrical, and electronic properties. The research included spectroscopic analysis and theoretical calculations, contributing to a deeper understanding of these compounds (Finazzi et al., 2003).
Applications in Materials Science
- Electrochromic Materials : Research on novel donor–acceptor systems using different aniline derivatives, including those structurally similar to 4-methyl-N-[2-(4-methylphenoxy)ethyl]aniline, led to the development of stable conducting polymers with potential applications in electrochromic devices. These materials demonstrated excellent optical contrasts and fast switching speeds, making them suitable for use in the near-infrared region (Li et al., 2017).
Chemical Reactions and Mechanisms
Reactivity Studies : Research on the reactions of ortho-substituted anilines with various α,β-acetylenic ketones provided insights into the formation of quinoline derivatives. This study is relevant to understanding the chemical behavior of compounds like 4-methyl-N-[2-(4-methylphenoxy)ethyl]aniline in similar reaction environments (Sinsky & Bass, 1984).
Aniline Derivatives in Catalysis : A study on the palladium-catalyzed allylation of anilines, including those structurally similar to 4-methyl-N-[2-(4-methylphenoxy)ethyl]aniline, investigated the use of allylic carbonates as allylating reagents. This research contributed to understanding the stereochemical aspects of such reactions (Moreno-Mañas et al., 1998).
Eigenschaften
IUPAC Name |
4-methyl-N-[2-(4-methylphenoxy)ethyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-13-3-7-15(8-4-13)17-11-12-18-16-9-5-14(2)6-10-16/h3-10,17H,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQITHMVPMEITM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCCOC2=CC=C(C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[2-(4-methylphenoxy)ethyl]aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

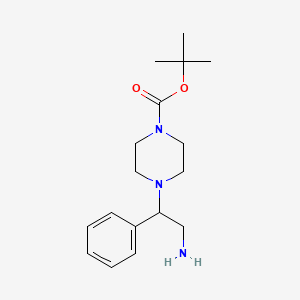

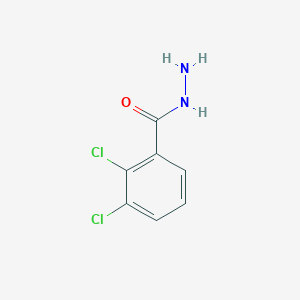
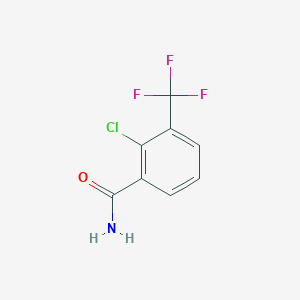
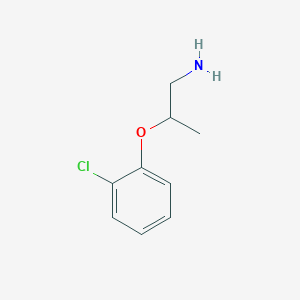
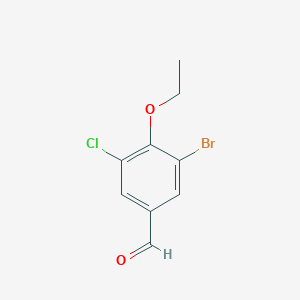
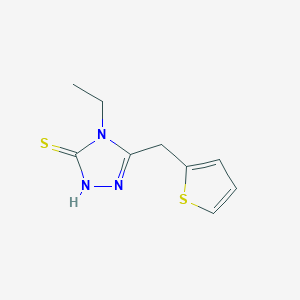
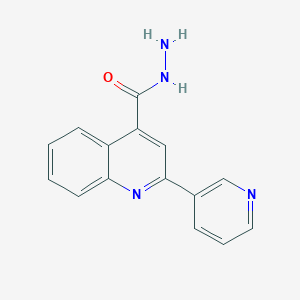
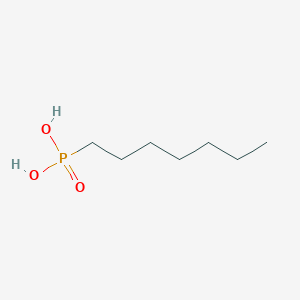

![3-[(4-formylphenoxy)methyl]benzoic Acid](/img/structure/B1334467.png)

